molecular formula C24H26N6S B15082407 5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B15082407
M. Wt: 430.6 g/mol
InChI Key: REJRUZRZEKNGGI-MFKUBSTISA-N
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Description

5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.

    Synthesis of the triazole ring: The pyrazole derivative is then reacted with thiosemicarbazide in the presence of a suitable catalyst to form the triazole ring.

    Substitution reactions: The triazole derivative undergoes further substitution reactions to introduce the tert-butylphenyl and dimethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for the treatment of diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects. The compound’s sulfur atom and aromatic rings also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad biological activity.

    5-Phenyl-1H-pyrazole: A pyrazole derivative with applications in medicinal chemistry.

    4-tert-Butylphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, pyrazole ring, and tert-butylphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H26N6S

Molecular Weight

430.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H26N6S/c1-16-21(17(2)29(28-16)20-9-7-6-8-10-20)15-25-30-22(26-27-23(30)31)18-11-13-19(14-12-18)24(3,4)5/h6-15H,1-5H3,(H,27,31)/b25-15+

InChI Key

REJRUZRZEKNGGI-MFKUBSTISA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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